[4-(Chloromethyl)oxan-4-yl]methanol
Description
[4-(Chloromethyl)oxan-4-yl]methanol is a tetrahydropyran derivative featuring a chloromethyl group and a hydroxymethyl group at the 4-position of the oxane (tetrahydropyran) ring. Its molecular formula is C₇H₁₃ClO₂, and it is structurally characterized by a six-membered oxygen-containing ring with two functional groups: a reactive chloromethyl (-CH₂Cl) and a polar hydroxymethyl (-CH₂OH) substituent. This compound is typically synthesized via chlorination of the corresponding alcohol precursor using reagents like thionyl chloride (SOCl₂), a method widely employed for analogous compounds .
The chloromethyl group confers electrophilic reactivity, making the compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions or polymer crosslinking. The hydroxymethyl group enhances solubility in polar solvents, facilitating its use in solution-phase chemistry.
Properties
IUPAC Name |
[4-(chloromethyl)oxan-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGZQPGVNSEBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Chloromethyl)oxan-4-yl]methanol typically involves the reaction of tetrahydropyran derivatives with chloromethylating agents. One common method is the chloromethylation of tetrahydropyran-4-ylmethanol using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in [4-(Chloromethyl)oxan-4-yl]methanol can undergo nucleophilic substitution reactions.
Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the chloromethyl group or reduce the methanol group to a methyl group.
Major Products Formed:
Substitution Reactions: Products include various substituted oxane derivatives depending on the nucleophile used.
Oxidation Reactions: Products include 4-(chloromethyl)oxan-4-yl aldehyde and 4-(chloromethyl)oxan-4-yl carboxylic acid.
Reduction Reactions: Products include 4-methyl-oxan-4-ylmethanol and other reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(Chloromethyl)oxan-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of chloromethyl and methanol groups on biological systems. It may also serve as a building block for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the development of new drugs targeting specific pathways or diseases .
Industry: Industrially, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of [4-(Chloromethyl)oxan-4-yl]methanol involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or gene expression . The methanol group can participate in hydrogen bonding and other interactions that influence the compound’s overall activity .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Spectroscopic Data: NMR shifts for this compound remain unreported in the evidence, though analogous compounds (e.g., 4-[4-(chloromethyl)phenyl]-imidazole) show characteristic -CH₂Cl signals at δ 4.62 ppm .
- Thermal Properties : Melting points for oxane derivatives are inconsistently reported; fluorinated analogs may exhibit lower MPs due to reduced symmetry .
Biological Activity
[4-(Chloromethyl)oxan-4-yl]methanol, with the CAS number 2490432-11-4, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound features a chloromethyl group attached to an oxane ring, which contributes to its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
This table summarizes the antimicrobial efficacy of this compound against selected bacterial strains, showcasing its potential as a therapeutic agent in treating infections.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. In cell line assays, it has shown promise in inhibiting the proliferation of cancer cells, particularly in breast and lung cancer models. The compound appears to induce apoptosis through the activation of caspase pathways.
Case Study:
A study involving A549 (human lung carcinoma) cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency at lower concentrations.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular metabolism, such as cytochrome P450 enzymes involved in drug metabolism.
- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, preventing their division and promoting apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase oxidative stress in cells, leading to cellular damage and death.
Toxicity Studies
Toxicological assessments indicate that while this compound exhibits beneficial biological activities, it also has associated toxicity. In animal models, high doses have led to liver and kidney dysfunctions.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Liver Enzyme Levels (ALT) | Normal | Elevated |
| Kidney Function (Creatinine) | Normal | Elevated |
These findings underscore the importance of further research into the safety profile of this compound before clinical applications can be considered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
